molecular formula C17H14N2O2S B5624157 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline CAS No. 60948-47-2

2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline

Cat. No.: B5624157
CAS No.: 60948-47-2
M. Wt: 310.4 g/mol
InChI Key: OTLBYOLXMGMBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a quinoline core substituted with a methyl group at position 2 and a 4-nitro-benzylsulfanyl group at position 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline typically involves multi-step organic reactions. One possible synthetic route could be:

    Starting Material: Quinoline

    Step 1: Nitration of benzyl chloride to obtain 4-nitro-benzyl chloride.

    Step 2: Sulfanylation of 4-nitro-benzyl chloride with a suitable thiol reagent to form 4-nitro-benzylsulfanyl chloride.

    Step 3: Alkylation of quinoline with 4-nitro-benzylsulfanyl chloride in the presence of a base to introduce the sulfanyl group at position 8.

    Step 4: Methylation of the quinoline core at position 2 using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.

Major Products

    Oxidation: 2-Methyl-8-(4-amino-benzylsulfanyl)-quinoline.

    Reduction: 2-Methyl-8-(4-nitro-benzylsulfoxide)-quinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the 4-nitro-benzylsulfanyl group, making it less complex.

    8-(4-Nitro-benzylsulfanyl)-quinoline: Lacks the methyl group at position 2.

    2-Methyl-8-(benzylsulfanyl)-quinoline: Lacks the nitro group on the benzyl moiety.

Uniqueness

2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline is unique due to the presence of both the methyl group at position 2 and the 4-nitro-benzylsulfanyl group at position 8. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-8-[(4-nitrophenyl)methylsulfanyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-5-8-14-3-2-4-16(17(14)18-12)22-11-13-6-9-15(10-7-13)19(20)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLBYOLXMGMBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353921
Record name 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60948-47-2
Record name 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.